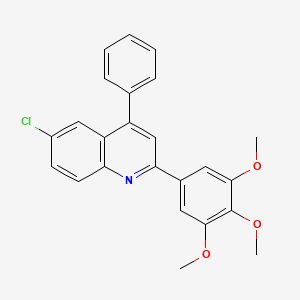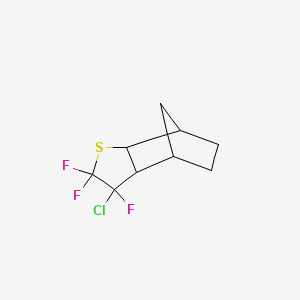
4,7-Methanobenzo(b)thiophene, octahydro-3-chloro-2,2,3-trifluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Methanobenzo(b)thiophene, octahydro-3-chloro-2,2,3-trifluoro- is a complex organic compound with the molecular formula C₉H₁₀ClF₃S . This compound is characterized by its unique structure, which includes a methanobenzo ring fused with a thiophene ring, and the presence of chlorine and fluorine atoms. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methanobenzo(b)thiophene, octahydro-3-chloro-2,2,3-trifluoro- typically involves multi-step organic reactions. The starting materials often include benzothiophene derivatives, which undergo a series of halogenation and fluorination reactions. The reaction conditions usually require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes the use of advanced techniques such as continuous flow chemistry to enhance efficiency and scalability. The final product is then purified using methods like distillation or chromatography to meet the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Methanobenzo(b)thiophene, octahydro-3-chloro-2,2,3-trifluoro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions
The common reagents used in these reactions include halogenating agents (e.g., chlorine, fluorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions often require controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in various halogenated derivatives.
Applications De Recherche Scientifique
4,7-Methanobenzo(b)thiophene, octahydro-3-chloro-2,2,3-trifluoro- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 4,7-Methanobenzo(b)thiophene, octahydro-3-chloro-2,2,3-trifluoro- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of chlorine and fluorine atoms can enhance its reactivity and specificity towards certain biological targets, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,7-Methanobenzo(b)thiophene, octahydro-3-chloro-2,2,3-trifluoro-
- 2,2,3-Trifluoro-3-chloro-5,8-methano-2,3,4,5,6,7,8,9-octahydrobenzothiophene
- 3-chloro-2,2,3-trifluorooctahydro-4,7-methano-1-benzothiophene
Uniqueness
The uniqueness of 4,7-Methanobenzo(b)thiophene, octahydro-3-chloro-2,2,3-trifluoro- lies in its specific arrangement of atoms and the presence of multiple halogen atoms, which confer distinct chemical and physical properties. These properties make it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
102489-67-8 |
|---|---|
Formule moléculaire |
C9H10ClF3S |
Poids moléculaire |
242.69 g/mol |
Nom IUPAC |
5-chloro-4,4,5-trifluoro-3-thiatricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C9H10ClF3S/c10-8(11)6-4-1-2-5(3-4)7(6)14-9(8,12)13/h4-7H,1-3H2 |
Clé InChI |
RUXVSQHURRSDKA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1C3C2SC(C3(F)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile](/img/structure/B12801332.png)
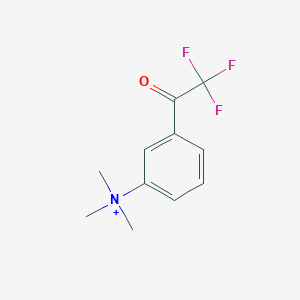
![6-Benzyl-7H-benzo[de]anthracen-7-one](/img/structure/B12801358.png)
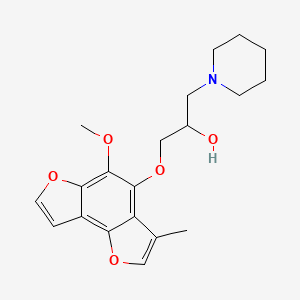
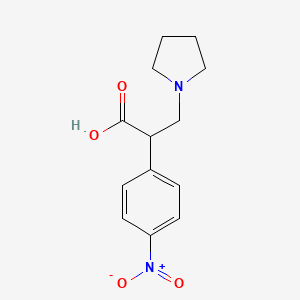
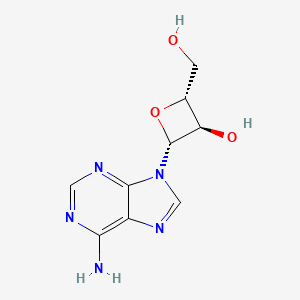
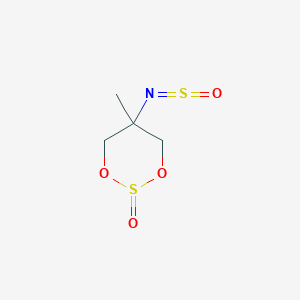
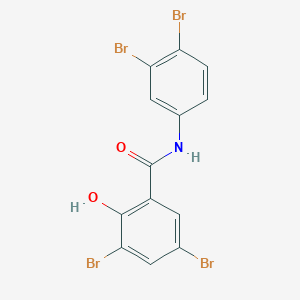
![[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12801396.png)
